Anhydroscymnol

Description

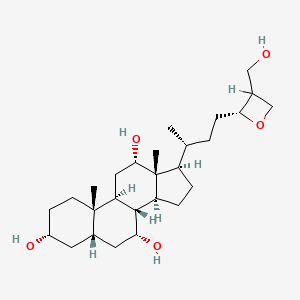

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-[(2R)-3-(hydroxymethyl)oxetan-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-15(4-7-23-16(13-28)14-32-23)19-5-6-20-25-21(12-24(31)27(19,20)3)26(2)9-8-18(29)10-17(26)11-22(25)30/h15-25,28-31H,4-14H2,1-3H3/t15-,16?,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQADQZRIHRYCH-OOQSZNCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(CO1)CO)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H]1C(CO1)CO)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972142 | |

| Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-68-0 | |

| Record name | Anhydroscymnol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques for Anhydroscymnol Structure Confirmation

Spectroscopy is fundamental to the characterization of this compound, providing detailed information about its chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in definitively establishing the structure of this compound. nih.gov Early research by Cross in 1961 utilized ¹H-NMR to elucidate the complete structures of both scymnol (B1201888) and its alkaline hydrolysis product, this compound. nih.gov This work was crucial in identifying that the side chain hydroxyl group was located at carbon-26. nih.gov

Modern multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assign the complex proton (¹H) and carbon-¹³ (¹³C) signals of steroidal compounds like this compound. nih.govemerypharma.comyoutube.com These experiments reveal through-bond connectivities, allowing for the unambiguous assignment of each atom within the molecular framework. emerypharma.com For instance, COSY spectra highlight ³J(H,H) couplings, mapping out the proton spin systems, while HSQC correlates protons to their directly attached carbons. emerypharma.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly vital for stereochemical assignments, as they identify protons that are close in space, which helps to confirm the relative configuration of substituents on the steroid nucleus and side chain. ipb.pt

The chemical shifts (δ) and coupling constants (J) obtained from these spectra provide a detailed map of the molecule's electronic environment and dihedral angles, which is essential for confirming the stereochemistry at its multiple chiral centers. ipb.ptacs.org

Table 1: Representative NMR Data Interpretation for this compound Structural Features

| Feature | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| Steroid Nucleus Protons | 0.5 - 2.5 | 10 - 60 | A complex region of overlapping multiplets typical for the cholestane (B1235564) skeleton. acs.org |

| Hydroxyl-bearing Methine Protons (C3, C7, C12) | 3.5 - 4.2 | 65 - 80 | These protons appear as distinct multiplets in the downfield region, characteristic of protons attached to carbons bearing hydroxyl groups. |

| Trimethylene Oxide Ring Protons | 3.4 - 4.1 | 70 - 85 | The protons and carbons of the epoxy ring at positions 24 and 26 show characteristic shifts. nih.govresearchgate.net |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar steroidal structures.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. wikipedia.orglibretexts.org Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing polar molecules like bile alcohols. physiology.orgnih.gov In a typical analysis, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M+) is measured, confirming its molecular mass. savemyexams.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula. The fragmentation pattern, generated by the breakdown of the energetically unstable molecular ion, provides valuable structural information. wikipedia.orglibretexts.org The loss of neutral fragments, such as water (H₂O, 18 Da), is a common fragmentation pathway for alcohols and can be readily observed in the mass spectrum of this compound. savemyexams.com

Table 2: Expected Mass Spectrometry Data for this compound (C₂₇H₄₆O₄)

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 435.3418 |

| [M+Na]⁺ | Sodium Adduct | 457.3237 |

| [M-H₂O+H]⁺ | Loss of one water molecule | 417.3312 |

Note: The expected m/z values are calculated based on the chemical formula C₂₇H₄₆O₄ and represent the most abundant isotopes of each element.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. A strong band observed in the IR spectrum of this compound is attributed to the trimethylene oxide (epoxy) ring. gallmet.co.uk Additionally, characteristic absorption bands confirm the presence of hydroxyl (-OH) and carbon-hydrogen (C-H) bonds.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Hydroxyl) | ~3400 (broad) | Stretching vibration, indicating the presence of alcohol groups. |

| C-H (Alkane) | ~2850-2960 | Stretching vibrations of the steroidal backbone and side chain. |

Mass Spectrometry Applications in this compound Research

X-ray Crystallographic Analysis for this compound Molecular Architecture

The crystal structure of this compound, prepared from sodium scymnol sulfate (B86663) isolated from the bile of the shark Rhizoprionodon acutus, has been determined by X-ray diffraction analysis. nih.govjst.go.jp These studies confirmed the absolute configuration as (24R,25S)-(+)-24,26-epoxy-5β-cholestane-3α,7α,12α,27-tetrol. nih.gov The analysis also revealed a network of hydrogen bonds involving the hydroxyl groups, which dictates the molecular packing in the crystal lattice. nih.govjst.go.jp A separate study on this compound tetraacetate further confirmed the cis-fused A/B ring junction characteristic of 5β-steroids and the presence of the trimethylene oxide ring. nih.govresearchgate.netiucr.org

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.govjst.go.jp |

| Space Group | P2₁2₁2₁ | nih.govjst.go.jp |

| a (Å) | 13.562(2) | nih.govjst.go.jp |

| b (Å) | 21.636(2) | nih.govjst.go.jp |

| c (Å) | 8.735(2) | nih.govjst.go.jp |

Chromatographic Techniques for this compound Isolation and Purity Assessment in Research Contexts

Chromatographic methods are indispensable for the isolation of this compound from complex biological mixtures, such as bile, and for assessing the purity of the synthesized or isolated compound.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and purity assessment of bile alcohols and their derivatives. nih.gov In research contexts, reversed-phase HPLC using a C18 column is a common method. This technique separates compounds based on their polarity. A mobile phase, typically a gradient mixture of solvents like methanol (B129727) or acetonitrile (B52724) and water, is used to elute the compounds from the column. The purity of the this compound fraction is confirmed by the presence of a single, sharp peak in the chromatogram, often detected using a UV detector. Preparative HPLC can be used to isolate larger quantities of the pure compound for further structural and biological studies. nih.gov

Table 5: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water |

| Detection | UV (e.g., at 210 nm) |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. thermofisher.comspectroinlets.com However, compounds like this compound, a polyhydroxylated steroid, are non-volatile due to their high polarity and the presence of multiple hydroxyl (-OH) functional groups. tcichemicals.comrestek.com This inherent characteristic prevents their direct analysis by GC, as the technique requires analytes to be vaporized without thermal decomposition. thermofisher.cominnovatechlabs.com To overcome this limitation, a chemical modification process known as derivatization is employed. jfda-online.com

Derivatization chemically converts the polar functional groups of this compound into less polar, more volatile derivatives that are thermally stable and suitable for GC analysis. tcichemicals.com The most common approach for compounds containing hydroxyl groups, such as bile alcohols and steroids, is silylation. tcichemicals.comgcms.cz This reaction replaces the active hydrogen atom in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly reducing the molecule's polarity and increasing its volatility. gcms.cz

The resulting TMS ethers of this compound can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.comwikipedia.org This hyphenated technique combines the separation power of GC with the identification capabilities of MS. wikipedia.org As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint, aiding in its structural confirmation. spectroinlets.comnih.gov The fragmentation patterns of TMS derivatives are well-characterized and provide valuable structural information. nih.gov

Several silylating reagents are available, each with different reactivity and applications. The choice of reagent depends on the specific requirements of the analysis. For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents commonly used for derivatizing hydroxyl and carboxyl groups in bile acids and related compounds. restek.com

| Reagent Abbreviation | Full Chemical Name | Key Characteristics & Applications |

|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | A versatile and widely used reagent for derivatizing alcohols, phenols, and carboxylic acids. restek.com Its byproducts are volatile, minimizing interference in the chromatogram. tcichemicals.com |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Considered the most volatile TMS-amide available, providing for excellent separation from derivatized analytes. restek.com It is highly effective for a broad range of compounds, including bile acids. restek.comnih.gov |

| TMCS | Trimethylchlorosilane | Often used as a catalyst in combination with other silylating reagents like BSTFA or MSTFA to increase the reactivity and drive the derivatization reaction to completion. restek.com |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less sensitive to moisture than TMS derivatives, offering advantages for sample handling and storage. |

Advanced Preparative and Analytical Chromatographic Separations

Chromatography is a fundamental technique for the separation of mixtures into their individual components. mdpi.com In the context of this compound research, chromatographic methods are broadly categorized into analytical and preparative approaches, which differ in their primary objective. welch-us.com

Analytical Chromatography is focused on the identification and quantification of this compound within a complex mixture, such as a biological extract. welch-us.com This approach uses small sample volumes and aims for high resolution and sensitivity to detect and measure even trace amounts of the compound. nih.gov High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a mainstream technology for the analysis of bile alcohols and their derivatives. nih.govfrontiersin.org For instance, a sensitive HPLC-MS/MS method can be developed to identify oxidation products of related compounds like 5β-scymnol. nih.gov The use of reversed-phase columns, such as a C18 column, with a mobile phase consisting of solvents like acetonitrile and aqueous buffers, is common for separating these types of compounds. frontiersin.org

Preparative Chromatography , in contrast, aims to isolate and purify larger quantities of a target compound like this compound from a mixture. welch-us.comgilson.com The goal is to obtain the compound in a highly pure form for subsequent uses, such as detailed structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy or for biological activity studies. welch-us.comchromatographyonline.com The scale of preparative chromatography can range from milligrams to kilograms. gilson.com For the isolation of bile alcohols from natural sources like shark bile, multi-step chromatographic procedures are often necessary. An initial separation might be performed using column chromatography with adsorbents like Amberlite XAD-2 resin or silica (B1680970) gel. Further purification can be achieved using techniques like Sephadex LH-20 column chromatography or preparative reversed-phase HPLC. researchgate.net Recycle HPLC is another powerful technique that can be employed to separate structurally similar compounds by repeatedly passing the sample through the column to enhance resolution. scispace.com

| Parameter | Analytical Chromatography | Preparative Chromatography |

|---|---|---|

| Primary Goal | Identification and quantification of this compound in a sample. welch-us.com | Isolation and purification of a large amount of this compound. welch-us.comgilson.com |

| Sample Size | Small (microgram to milligram range). chromatographyonline.com | Large (milligram to kilogram range). gilson.com |

| Column Dimensions | Narrow diameter, shorter length. | Wide diameter, longer length to accommodate larger sample loads. |

| Focus | High resolution, sensitivity, and speed. | High sample load, purity of the collected fractions, and recovery. welch-us.com |

| Typical Techniques | HPLC-MS/MS, GC-MS (after derivatization). nih.govfrontiersin.org | Open-column chromatography, Flash chromatography, Preparative HPLC, Countercurrent chromatography. welch-us.com |

| Outcome | Chromatogram showing peaks corresponding to different components and their concentrations. | Collected fractions of the purified this compound. |

Iv. Synthetic Chemistry and Rational Design of Anhydroscymnol Analogues

Total Synthesis Approaches to Anhydroscymnol and Stereoisomers

The total synthesis of complex natural products like this compound and its various stereoisomers is a formidable challenge in organic chemistry. nih.govmdpi.comrsc.org These synthetic endeavors are crucial for confirming the structure of the natural product, providing access to larger quantities for biological studies, and enabling the synthesis of non-natural analogues. A number of synthetic routes have been developed, often featuring elegant strategies to construct the polycyclic core and control the stereochemistry. mdpi.comuoi.gr

Key reactions in the total synthesis of steroidal compounds and their analogues often include:

Julia-Kocienski Olefination: For the coupling of key fragments. mdpi.com

Grignard Reactions: Utilized for carbon-carbon bond formation. rsc.org

Sharpless Asymmetric Dihydroxylation: To introduce chiral hydroxyl groups.

Enzyme-Catalyzed Reductions: For stereoselective ketone reductions.

These synthetic efforts have not only made this compound and its stereoisomers more accessible but have also driven the development of new synthetic methods and strategies that are applicable to other complex natural products.

Development of Novel Synthetic Methodologies for this compound Derivatives

The quest for new this compound derivatives with improved biological activity has necessitated the development of novel and efficient synthetic methodologies. rsc.org These methods aim to provide rapid access to a wide range of structurally diverse analogues, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov

C-H Functionalization: This powerful technique allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity and stereoselectivity. springernature.com Nickel-catalyzed C(sp³)–H alkylation has emerged as a particularly effective method for the stereoselective functionalization of saturated heterocycles, a common feature in natural products like this compound. springernature.com

Cross-Coupling Reactions: Palladium- and ruthenium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to derivatize halogenated violacein (B1683560) analogues, demonstrating the potential of this method for modifying complex natural product scaffolds. researchgate.netnih.gov

Multicomponent Reactions: These reactions allow for the formation of multiple bonds in a single step, leading to a rapid increase in molecular complexity. The Povarov reaction, for example, is a three-component reaction that can be used to synthesize complex quinoline (B57606) derivatives. iipseries.org

These advanced synthetic methodologies provide chemists with powerful tools to efficiently generate libraries of this compound derivatives, accelerating the discovery of new therapeutic agents.

Semi-Synthesis of this compound from Natural Precursors

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials, offers a practical and often more efficient alternative to total synthesis for producing complex molecules like this compound. wikipedia.orgrsc.orgnih.gov This approach is particularly advantageous when the precursor molecule is structurally complex or difficult to synthesize from simple starting materials. wikipedia.org

The most logical and common precursor for the semi-synthesis of this compound is scymnol (B1201888), a bile alcohol found in the bile of certain shark species. The structural similarity between scymnol and this compound makes the conversion relatively straightforward, primarily involving an acid-catalyzed dehydration reaction.

Table 1: Key Aspects of the Semi-Synthesis of this compound from Scymnol

| Feature | Description |

| Starting Material | Scymnol |

| Key Transformation | Acid-catalyzed dehydration |

| Reaction Conditions | Strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) in a suitable solvent |

| Product | This compound |

This semi-synthetic approach leverages nature's ability to efficiently produce complex chiral molecules, providing a more sustainable and cost-effective route to this compound and its derivatives compared to total synthesis.

Regioselective and Stereoselective Functionalization of the this compound Core Structure

The ability to selectively modify specific positions on the this compound core is crucial for fine-tuning its biological activity. masterorganicchemistry.com Regioselective and stereoselective functionalization allows for the precise introduction of new chemical groups, enabling a systematic exploration of the molecule's structure-activity landscape. masterorganicchemistry.comacademie-sciences.fr

Achieving such selectivity on a complex, polycyclic scaffold like this compound presents significant challenges. academie-sciences.fr However, several strategies have been successfully employed:

Directing Groups: Existing functional groups on the this compound core can be used to direct reagents to specific positions. For example, a hydroxyl group can coordinate to a metal catalyst, guiding the functionalization of a nearby C-H bond.

Catalyst Control: The choice of catalyst and ligands can play a critical role in determining both the regioselectivity and stereoselectivity of a reaction. springernature.com Chiral ligands, for instance, are often used in asymmetric catalysis to induce enantioselectivity. springernature.com

Substrate Control: The inherent steric and electronic properties of the this compound scaffold can also influence the outcome of a reaction, favoring attack from a particular direction or at a specific site.

Recent advances in base metal-catalyzed B-H functionalization of carboranes highlight the potential for developing highly regioselective methods for modifying complex molecular architectures. rsc.org These strategies provide a powerful toolbox for the rational design and synthesis of novel this compound analogues with tailored properties.

Scaffold Derivatization and Chemical Modification Strategies

Scaffold derivatization is a key strategy for expanding the chemical diversity of the this compound library and for optimizing its therapeutic properties. unipi.itbiomaterials.pl This involves making systematic chemical modifications to the core structure and observing the effects on biological activity. jyoungpharm.orgmdpi.com

Common derivatization strategies for this compound and other natural product scaffolds include:

Modification of Existing Functional Groups: The hydroxyl groups on the this compound core are prime targets for modification. They can be esterified, etherified, or oxidized to introduce a wide range of new functionalities.

Side Chain Modification: The side chain of this compound can be altered in terms of its length, flexibility, and polarity. This can have a significant impact on the molecule's interaction with its biological target.

Introduction of New Functional Groups: Techniques like C-H functionalization and cross-coupling reactions can be used to introduce new substituents, such as halogens, aryl groups, and heterocycles, at various positions on the scaffold. researchgate.netnih.gov

A "GenoChemetic" strategy, which combines synthetic biology and synthetic chemistry, has been used to generate a diverse portfolio of violacein analogues. researchgate.netnih.gov This approach, where a halogenated precursor is generated biosynthetically and then derivatized chemically, could be a powerful tool for creating novel this compound analogues. researchgate.netnih.gov

V. Mechanistic Investigations of Anhydroscymnol S Biological Interactions

Molecular Target Identification and Validation Studies

The initial step in characterizing the bioactivity of a compound like anhydroscymnol is to identify its direct molecular binding partners. researchgate.net For bile acid-like molecules, the primary candidates for such interactions are nuclear receptors and G-protein coupled receptors that have evolved to sense and respond to this class of endogenous molecules. nih.govnih.gov

Receptor Binding Assays (e.g., FXR, TGR5)

While direct binding data for this compound on key bile acid receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5) are not extensively documented in publicly available literature, significant insights can be drawn from studies on its parent compound, scymnol (B1201888), and other related bile alcohols.

Takeda G-protein Coupled Receptor 5 (TGR5): Research has demonstrated that both scymnol and its sulfated form, scymnol sulfate (B86663), are agonists for TGR5. researchgate.netresearchgate.net TGR5 is a membrane-bound receptor that, upon activation by bile acids, stimulates various downstream signaling cascades. nih.govkarger.com One study investigating TGR5 agonism used human embryonic kidney 293 (HEK293) cells overexpressing TGR5. researchgate.net In this system, exposure to scymnol and scymnol sulfate led to a sustained increase in intracellular calcium ([Ca2+]i), a hallmark of TGR5 activation through the Gαq protein pathway. researchgate.net This effect was specific to the TGR5-expressing cells and was abolished by a Gαq protein inhibitor, confirming the involvement of TGR5. researchgate.net Given that this compound is a dehydration product of scymnol, it is highly plausible that it retains affinity for and activity at the TGR5 receptor. The structural modifications from scymnol to this compound, primarily the formation of a trimethylene oxide ring, may influence the potency and efficacy of TGR5 activation. researchgate.net

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. nih.govnih.gov The activation of FXR by bile acids is highly dependent on the structure of the bile acid, including the number and orientation of hydroxyl groups and the nature of the side chain. researchgate.net Studies on a variety of bile alcohols have shown that their ability to activate FXR varies significantly based on their hydroxylation patterns. nih.gov For instance, the conversion of the carboxyl group of bile acids like chenodeoxycholic acid (CDCA) to an alcohol does not eliminate their ability to activate FXR. researchgate.net However, the stereochemistry of the hydroxyl groups is critical; 7β-hydroxyl groups, for example, tend to diminish FXR activation. researchgate.net

While direct FXR activation data for this compound is lacking, studies on skate FXR (sFxr) have shown it to be relatively insensitive to its native bile salt, scymnol sulfate, when compared to the activation of human FXR by its cognate ligands. physiology.org This suggests that the evolutionary divergence of FXR has led to distinct ligand specificities. nih.gov It is possible that this compound may act as a modulator of human FXR, but this requires experimental validation through receptor binding or transactivation assays.

| Compound | Receptor | Assay Type | Result (EC50/IC50) | Reference |

| Scymnol | TGR5 | Intracellular Ca2+ influx | Agonist | researchgate.net |

| Scymnol Sulfate | TGR5 | Intracellular Ca2+ influx | Agonist | researchgate.net |

| Lithocholic acid (LCA) | TGR5 | Reporter Assay | 0.53 µM | nih.gov |

| Chenodeoxycholic acid (CDCA) | FXR | Reporter Assay | 2-5 µM | cell-stress.com |

| GW4064 (Synthetic) | FXR | Reporter Assay | 0.065 µM | cell-stress.com |

| INT-777 (Synthetic) | TGR5 | Reporter Assay | 0.82 µM | cell-stress.com |

Enzyme Inhibition or Modulation Studies

Bile acids have been shown to influence enzymes involved in metabolic pathways, such as lipases and dehydrogenases. nih.gov For example, human class I alcohol dehydrogenases (ADH1), which are crucial for ethanol (B145695) metabolism, have been identified as direct targets of the bile acid-activated nuclear receptor FXR. nih.gov Activation of FXR leads to an increase in ADH1 gene expression and enzymatic activity. nih.gov Therefore, if this compound is found to be an FXR agonist, it could indirectly modulate the activity of these enzymes.

Direct interactions are also possible. The inhibitory potential of a substance is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. rsc.orgwikipedia.org Determining the IC50 values of this compound against a panel of metabolic enzymes would be a critical step in understanding its biological interaction profile.

| Potential Enzyme Target | Function | Potential Effect of this compound |

| Hepatic Lipase | Triglyceride and phospholipid hydrolysis | Modulation of activity |

| Alcohol Dehydrogenase | Ethanol metabolism | Indirect modulation via FXR |

| Bile Salt Hydrolase | Deconjugation of bile salts | Inhibition or activation |

| Cytochrome P450 enzymes | Xenobiotic and endogenous compound metabolism | Inhibition or induction |

Cellular Signaling Pathway Modulation by this compound

The interaction of this compound with its molecular targets, such as TGR5 and potentially FXR, would initiate a cascade of intracellular signaling events. uni.lu

Activation of TGR5 by an agonist typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This, in turn, activates Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets. nih.gov In certain cell types, TGR5 activation can also lead to the mobilization of intracellular calcium and the activation of the extracellular signal-regulated kinase (ERK) pathway. escholarship.org In the context of metabolic regulation, TGR5 signaling in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.gov

Should this compound activate FXR, it would lead to the recruitment of co-activator proteins and the regulation of target gene expression. nih.gov A primary target of FXR is the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain. plos.org FXR-induced SHP expression leads to the transcriptional repression of other nuclear receptors, thereby controlling a wide range of metabolic processes. plos.org

Gene Expression and Proteomic Analysis in Response to this compound Exposure

The modulation of signaling pathways by this compound would ultimately be reflected in changes in the cellular gene expression and proteomic profiles. acs.org

Gene Expression Analysis: Gene expression profiling, often performed using techniques like RNA-sequencing or microarrays, can provide a global view of the transcriptional changes induced by a compound. biorxiv.orgnih.gov Based on the known functions of TGR5 and FXR, exposure of relevant cell types (e.g., hepatocytes, intestinal cells) to this compound would be expected to alter the expression of genes involved in:

Bile acid synthesis and transport: (e.g., CYP7A1, BSEP)

Lipid metabolism: (e.g., SREBP-1c, FAS)

Glucose metabolism: (e.g., PEPCK, G6Pase)

Inflammation: (e.g., NF-κB target genes)

| Target Gene | Pathway | Expected Regulation by FXR/TGR5 Agonist |

| CYP7A1 | Bile Acid Synthesis | Downregulation (via FXR/SHP) |

| BSEP (ABCB11) | Bile Acid Transport | Upregulation (via FXR) |

| SREBP-1c | Lipogenesis | Downregulation (via FXR/SHP) |

| PEPCK | Gluconeogenesis | Downregulation (via FXR) |

| GLP-1 | Incretin Signaling | Upregulation (via TGR5) |

Proteomic Analysis: Proteomics, the large-scale study of proteins, can reveal changes in protein abundance, modifications, and interactions following compound treatment. thermofisher.comnih.gov Techniques such as mass spectrometry-based shotgun proteomics can identify and quantify thousands of proteins in a sample. researchgate.net A proteomic analysis of cells treated with this compound could identify not only the direct targets but also the downstream effector proteins that are part of the modulated signaling networks. This could reveal novel pathways and mechanisms of action for this compound.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov By systematically modifying the chemical structure of this compound and assessing the biological activity of the resulting derivatives, it is possible to identify the key structural features responsible for its interactions with molecular targets.

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary for its biological activity. nih.gov For bile alcohols and their derivatives, key pharmacophoric features include:

The steroid scaffold: The rigid, polycyclic structure provides the basic framework for interaction with the binding pockets of receptors like FXR and TGR5.

Hydroxyl groups: The number, position, and stereochemistry of hydroxyl groups are critical for determining receptor affinity and selectivity. As seen in FXR activation, α-oriented hydroxyl groups are generally favored over β-oriented ones. researchgate.net

The side chain: The length and functionality of the side chain play a significant role. The formation of the trimethylene oxide ring in this compound from the C-24 and C-26 hydroxyl groups of scymnol represents a major structural change in the side chain that would significantly influence its binding properties. researchgate.net

By synthesizing and testing a series of this compound derivatives with modifications at these key positions, a detailed SAR and pharmacophore model could be developed. This would be invaluable for the design of more potent and selective modulators of bile acid signaling pathways.

| Structural Feature | Role in Biological Activity |

| Steroid A/B ring fusion | Influences overall shape (5β-cis configuration in this compound) |

| Hydroxyl groups (C3, C7, C12) | Key hydrogen bonding interactions with receptor |

| Trimethylene oxide ring | Defines side chain conformation and potential interactions |

| C-27 hydroxyl group | Potential for further modification to modulate activity |

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of bile alcohols, the class of compounds to which this compound belongs, is intricately linked to their specific molecular structure. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, investigations into related, naturally occurring and chemically modified bile alcohols provide significant insights. These studies reveal that minor alterations to the steroid nucleus and its side chain can lead to substantial changes in biological activity, particularly in the context of receptor activation.

Research on the G protein-coupled bile acid receptor TGR5, a key target for bile acids and alcohols, demonstrates the importance of specific structural features for agonist activity. nih.gov The conformation of the steroidal nucleus is a critical determinant of efficacy. For instance, bile alcohols with a 5β-configuration in the steroid nucleus generally exhibit higher TGR5 agonist activities compared to their 5α-counterparts. nih.gov This has been observed in bile alcohols containing three hydroxyl groups at the 3α, 7α, and 12α positions, as well as in those with two hydroxyl groups at the 3α and 7α positions. nih.gov

The number and position of hydroxyl groups, both on the steroid nucleus and the side chain, also play a crucial role. The ability of 5β-bile alcohols to activate TGR5 has been shown to increase with the number of hydroxyl groups on their side chain. nih.gov Specifically, bile alcohols featuring a hydroxyl group at positions C-22 to C-25 of the side chain can activate TGR5, although the potency varies depending on the precise position and stereochemistry of the hydroxyl group. nih.gov Furthermore, studies on a rat peripheral arterial occlusion model suggest that a [3α,7α-dihydroxy-5β-cholanic acid] structure is important for potent prophylactic effects, highlighting the significance of the core dihydroxy-5β-steroid structure in protecting vascular endothelial cells from injury. nih.gov

The correlation between these structural modifications and biological response has been quantified through measurements of intracellular cyclic AMP (cAMP) production, a downstream indicator of TGR5 activation. The potency of various bile alcohols in producing cAMP strongly correlates with their TGR5 agonist activities as measured in luciferase reporter assays, confirming that these structural rules directly translate to intracellular signaling events. nih.gov

Table 1: Structure-Activity Relationships of Bile Alcohols as TGR5 Agonists This table summarizes findings from related bile alcohols to infer potential relationships for this compound.

| Structural Feature | Modification | Impact on TGR5 Agonist Activity | Reference |

|---|---|---|---|

| Steroid Nucleus Conformation | 5β-configuration vs. 5α-configuration | 5β-bile alcohols exhibit higher agonist activity. | nih.gov |

| Side Chain Hydroxylation | Increasing the number of hydroxyl groups | Increases TGR5 activation ability, especially in 5β-bile alcohols. | nih.gov |

| Side Chain Hydroxyl Position | Presence of OH at C-22, C-23, C-24, or C-25 | Activates TGR5, with efficacy dependent on the specific position and configuration. | nih.gov |

| Core Steroid Structure | Presence of 3α,7α-dihydroxy-5β-cholanic acid moiety | Considered important for potent prophylactic effects against vascular endothelial cell injury. | nih.gov |

Allosteric Modulation and Orthosteric Binding Site Analyses

The mechanism by which this compound and related bile-like sterols interact with their biological targets can be complex, involving not only direct binding to the primary active site (orthosteric binding) but also binding to secondary sites (allosteric modulation). Allosteric modulators bind to a site distinct from the orthosteric site, causing a conformational change in the receptor that alters its response to the primary ligand. nih.govresearchgate.net

Recent groundbreaking research has revealed that bile acids can function as allosteric modulators of the glucocorticoid receptor (GR). nih.govresearchgate.netbiorxiv.org Instead of competing with glucocorticoids for the internal, orthosteric ligand-binding pocket (LBP), these studies show that bile acids bind to newly identified, highly conserved, surface-exposed cavities on the GR ligand-binding domain. nih.govresearchgate.net This allosteric binding influences GR turnover and self-assembly within living cells, thereby modulating the receptor's transcriptional activity. nih.govresearchgate.net This discovery unveils a previously unrecognized mechanism of GR regulation by steroid-like molecules and suggests that this compound could potentially interact with nuclear receptors through similar allosteric mechanisms.

In addition to nuclear receptors, cell surface receptors like the G protein-coupled bile acid receptor (GPBAR, also known as TGR5) are primary targets. Cryo-electron microscopy studies of GPBAR have provided detailed structural blueprints of its binding sites. biorxiv.orgresearchgate.netnih.gov These studies have successfully identified the orthosteric binding site, revealing a large, oval-shaped pocket that accommodates the amphipathic core of bile acids. biorxiv.orgnih.gov

Intriguingly, these structural analyses also identified a putative second binding site with allosteric properties. biorxiv.orgresearchgate.netnih.gov This suggests that GPBAR activity might be fine-tuned by molecules binding at this secondary site, potentially leading to biased signaling. For example, studies have shown that while some synthetic agonists bind to the orthosteric site, certain bile acids bearing a 12-hydroxyl group may bind to the second site, resulting in allosteric coupling between TGR5 and the Gαs protein. mdpi.com While the specific binding mode of this compound to these sites has not been explicitly determined, the dual-pocket structure of its likely receptor, TGR5, opens the possibility for both orthosteric and allosteric interactions. Further research into lithocholic acid derivatives has also identified distinct allosteric binding sites within other nuclear receptors like RORγt, reinforcing the principle that bile acid scaffolds are versatile ligands capable of multiple modes of receptor interaction. rsc.org

Vi. Preclinical Assessment in in Vitro and in Vivo Model Systems

In Vitro Cellular Assays for Biological Activities

In vitro studies are fundamental in the early stages of drug discovery to elucidate the biological effects of a compound at a cellular level. frontiersin.org For bile acids and their derivatives, these assays are crucial for identifying potential mechanisms of action and therapeutic targets.

Cell-based functional screens for scymnol (B1201888) and its derivatives have revealed significant biological activities. One key finding is the potent anti-inflammatory and antioxidant properties of scymnol. In a study using UVB-irradiated human melanocytes, scymnol was shown to decrease the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 alpha (IL-1α). nih.gov This suggests a potential role in mitigating skin damage from UV exposure. The protective effects are attributed to its ability to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway and its capacity as a metal ion chelator and hydroxyl radical scavenger.

Furthermore, studies have explored the interaction of marine bile compounds with specific cellular receptors. Both 5β-scymnol and its sulfated form have been identified as novel agonists of the Takeda G-protein-coupled receptor 5 (TGR5). mdpi.comresearchgate.netnih.govacs.org In human embryonic kidney 293 (HEK293) cells engineered to overexpress TGR5, both scymnol and scymnol sulfate (B86663) induced a sustained increase in intracellular calcium levels, an effect that was absent in non-transfected cells and could be blocked by a Gαq protein inhibitor. mdpi.comresearchgate.netnih.govacs.org TGR5 is a known regulator of metabolic processes, and its activation is a therapeutic target for metabolic disorders. researchgate.net

While direct functional screens on anhydroscymnol are not widely published, research on other bile acid derivatives provides a framework for potential investigations. For instance, various synthetic bile acid derivatives have been screened for their cytotoxic activity against a range of human cancer cell lines, including those for colon cancer, glioblastoma, and multiple myeloma. nih.govnih.govmdpi.comnih.govfrontiersin.org These studies often utilize assays to measure cell proliferation, apoptosis, and cell cycle arrest to determine the anticancer potential of the compounds. nih.govmdpi.com

Table 1: Summary of In Vitro Functional Screen Findings for Scymnol and Related Bile Acids

| Compound/Derivative | Cell Line(s) | Assay Type | Key Findings | Reference(s) |

| 5β-Scymnol | Human Melanocytes | Cytokine Release Assay | Reduced release of TNF-α and IL-1α after UVB irradiation. | nih.gov |

| 5β-Scymnol, Scymnol Sulfate | HEK293-TGR5 | Calcium Flux Assay | Acted as agonists for the TGR5 receptor, inducing intracellular calcium release. | mdpi.comresearchgate.netnih.govacs.org |

| Various Bile Acid Derivatives | HCT-116, GBM, KMS-11 | Cytotoxicity, Apoptosis Assays | Exhibited pro-apoptotic activity in various cancer cell lines. | nih.govnih.govnih.govfrontiersin.org |

Mechanistic studies aim to unravel the specific molecular pathways through which a compound exerts its effects. For scymnol, its anti-inflammatory mechanism in skin cells has been linked to the inhibition of the p38 MAPK signaling pathway. The activation of TGR5 by scymnol and its sulfate represents another key mechanism, as TGR5 signaling is known to influence various cellular processes, including energy homeostasis and inflammation. researchgate.netfrontiersin.org

In the context of neurodegenerative diseases, other bile acids like ursodeoxycholic acid (UDCA) and tauroursodeoxycholic acid (TUDCA) have been extensively studied, providing a blueprint for potential mechanisms of this compound. These studies have shown that bile acids can exert neuroprotective effects by inhibiting apoptosis, reducing oxidative stress, and modulating inflammatory responses in neuronal cell lines. nih.govresearchgate.netnih.govfrontiersin.org For example, TUDCA has been shown to protect neuronal cells from amyloid-β induced toxicity, a hallmark of Alzheimer's disease. nih.gov The neuroprotective mechanisms of some bile acids have been linked to the activation of the PI3K pathway and regulation of NF-κB regulated genes. frontiersin.org Furthermore, bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) have been shown to induce neurite outgrowth in neuronal cell models through TGR5 signaling. temple.edu

Table 2: Potential Mechanistic Pathways for this compound Based on Related Bile Acid Studies

| Biological Effect | Potential Mechanism of Action | Investigated Compound(s) | Reference(s) |

| Anti-inflammation | Inhibition of p38 MAPK pathway | 5β-Scymnol | |

| Metabolic Regulation | Activation of TGR5 receptor | 5β-Scymnol, Scymnol Sulfate | mdpi.comresearchgate.netnih.govacs.org |

| Neuroprotection | Inhibition of apoptosis, anti-inflammatory effects, antioxidant activity | UDCA, TUDCA | nih.govresearchgate.netnih.govfrontiersin.org |

| Neurite Outgrowth | Activation of TGR5 receptor | DCA, CDCA | temple.edu |

Cell-Based Functional Screens

In Vivo Animal Model Studies

In vivo studies in animal models are a critical step to assess the efficacy and biological response of a compound in a whole organism, bridging the gap between cellular assays and potential human applications.

Direct efficacy studies of this compound in animal models of disease are limited. However, research on scymnol has demonstrated its protective effects in a rat model of peripheral arterial occlusion. In this model, which mimics ischemic conditions, oral administration of scymnol significantly inhibited the development of lower limb lesions and reduced markers of tissue damage. nih.govnih.gov This suggests a potential therapeutic role for scymnol and related compounds in vascular diseases. nih.gov

Given the in vitro findings of TGR5 activation by scymnol, it is plausible that it could be effective in animal models of metabolic diseases. TGR5 agonists have shown promise in improving glucose homeostasis and reducing obesity in various animal models. researchgate.net Similarly, the neuroprotective properties of bile acids like UDCA and TUDCA observed in cell culture have been translated to animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. nih.govnih.govmdpi.comwhiterose.ac.ukunicamp.br These bile acids have been shown to ameliorate disease pathology and improve functional outcomes in these models. nih.govnih.govunicamp.br While not yet tested, these studies provide a strong rationale for evaluating this compound in similar animal models of metabolic and neurodegenerative disorders.

The biological responses to scymnol administration have been investigated in specific organ systems. In the vascular system of rats, scymnol demonstrated a protective effect on endothelial cells against injury induced by lactic acidosis. nih.govnih.gov Studies on scymnol sulfate have also indicated hepatoprotective effects in animal models of acetaminophen-induced liver toxicity, where it acted as a free radical scavenger to reduce liver damage.

The broader effects of bile acids on various organ systems are well-documented and provide context for the potential systemic effects of this compound. Bile acids are known to influence the cardiovascular, nervous, and digestive systems. nih.govresearchgate.netnih.govcell-stress.com For example, the enterohepatic circulation of bile acids is a critical physiological process, and alterations in this system can have widespread metabolic consequences. nih.gov The activation of bile acid receptors like FXR and TGR5 in different tissues regulates lipid and glucose metabolism, inflammation, and energy homeostasis. frontiersin.orgcell-stress.com

Efficacy Assessment in Disease Models (e.g., metabolic, neurodegenerative, if applicable to related bile acids)

Pharmacokinetic Modeling and In Silico Predictions (excluding human data)

Pharmacokinetic studies, which describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential for drug development. acs.org While comprehensive pharmacokinetic data for this compound is not available, some insights can be gleaned from studies on related bile alcohols and general in silico models for bile acids.

An in vivo study in rats investigated the intestinal absorption of bile alcohols. It was found that free bile alcohols are absorbed, albeit less efficiently than bile acids, primarily through passive diffusion. The study reported that approximately 60% of an intraduodenally administered dose of free bile alcohol was absorbed over a 24-hour period. nih.gov This provides a preliminary indication of the potential oral bioavailability of compounds like this compound.

In silico methods are increasingly used to predict the pharmacokinetic properties of new chemical entities. frontiersin.org These computational models use the physicochemical properties of a molecule to estimate its ADME profile. nih.govacs.orgscispace.commdpi.com For bile acids, parameters such as polar surface area and the presence of a carboxylic acid moiety have been shown to correlate with biliary excretion in rats. nih.gov While specific in silico models for this compound have not been published, existing models for bile acids could potentially be adapted to predict its pharmacokinetic behavior. Such predictions would need to be validated by experimental data.

Vii. Computational and Chemoinformatic Approaches in Anhydroscymnol Research

Molecular Docking Simulations of Anhydroscymnol-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to forecast the binding mode of a ligand, such as this compound, within the active site of a protein. nih.govresearchgate.net

Ligand-Protein Binding Mode Prediction

Predicting how a ligand binds to a protein is a critical aspect of structure-based drug design. nih.gov Molecular docking simulations for this compound would involve generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The process explores various possible conformations and orientations of this compound within the binding pocket to identify the most energetically favorable pose. researchgate.net The accuracy of these predictions is crucial, as even small errors in the predicted binding mode can lead to incorrect assumptions about the compound's mechanism of action. elifesciences.org The consideration of multiple docking solutions can improve the success rate of identifying the crystallographically observed binding mode. nih.gov

Interactive Table: Key Aspects of Ligand-Protein Binding Mode Prediction for this compound

| Feature | Description | Relevance to this compound Research |

|---|---|---|

| Binding Site Identification | Locating the specific pocket or groove on the target protein where this compound is likely to bind. | Essential for understanding the compound's biological function. |

| Conformational Sampling | Exploring the different shapes (conformations) that this compound and the protein's binding site can adopt. | Important for finding the optimal fit between the ligand and the protein. |

| Scoring Functions | Using mathematical equations to estimate the binding affinity for each predicted pose. | Helps in ranking different binding modes and identifying the most probable one. |

| Interaction Analysis | Identifying specific interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the protein. nih.gov | Provides detailed insights into the molecular basis of recognition and binding. |

Binding Affinity Estimation

Binding affinity quantifies the strength of the interaction between a ligand and its target protein. bmglabtech.com In silico methods, including molecular docking and more advanced techniques like free energy calculations, are employed to estimate this value. nih.govnih.govnih.gov For this compound, accurate binding affinity predictions are vital for prioritizing it and its analogues for further experimental testing. biorxiv.org While docking provides a quick estimate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can offer more accurate estimations by incorporating molecular dynamics simulations. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time. researchgate.netnih.govmdpi.com This technique is invaluable for assessing the stability of the predicted this compound-protein complex and understanding the flexibility of both the ligand and the target. nih.gov

By simulating the system in a virtual environment that mimics physiological conditions, MD can reveal how this compound behaves within the binding site, whether it remains stably bound, and what conformational changes it induces in the protein. biorxiv.orgmun.ca Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. scielo.org.za

Interactive Table: Parameters from MD Simulations of this compound

| Parameter | Description | Significance for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A stable, low RMSD suggests a stable binding pose of this compound. scielo.org.za |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues in the protein. | Highlights flexible regions of the target protein that may be important for this compound binding and function. scielo.org.za |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between this compound and the protein. | Identifies key interactions that contribute to the stability of the complex. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes in the protein upon this compound binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.trresearchgate.net For this compound, QSAR can be a powerful tool for predicting the activity of untested analogues and for understanding which structural features are crucial for its biological effects. farmaciajournal.com

Development of Predictive Models for Analogues

The primary goal of QSAR in this context is to develop a robust and predictive model. rsc.org This involves compiling a dataset of this compound analogues with their corresponding measured biological activities. farmaciajournal.com Various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN), can then be used to build the QSAR model. researchgate.netnih.gov A well-validated QSAR model can then be used to predict the activity of newly designed this compound derivatives, thereby guiding synthetic efforts towards more potent compounds. nih.gov

Identification of Key Molecular Descriptors

A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from. researchgate.net For this compound and its analogues, identifying the most relevant descriptors is key to understanding the structure-activity relationship. nih.gov These descriptors can represent various properties, including:

Electronic properties: (e.g., partial charges, dipole moment) which govern electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic properties: (e.g., logP) which are important for membrane permeability and binding to hydrophobic pockets.

Topological properties: (e.g., connectivity indices) which describe the branching and connectivity of the atoms in the molecule.

By analyzing the contribution of each descriptor to the QSAR model, researchers can identify the key structural features of this compound that are responsible for its biological activity. dergipark.org.tr This knowledge is invaluable for the rational design of new analogues with improved properties. neovarsity.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

For a molecule like this compound, DFT calculations would typically commence with geometry optimization to determine the most stable three-dimensional conformation. Using a suitable functional, such as B3LYP, and a basis set like 6-31G(d,p), researchers can accurately model the molecule's structure. researchgate.netmdpi.com Following optimization, a range of electronic properties can be calculated to understand its inherent reactivity and behavior.

Key analyses would include the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com For this compound, mapping the distribution of HOMO and LUMO across the steroidal backbone and its side chains would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In the context of this compound, MEP analysis would identify electron-rich regions (negative potential), likely associated with the hydroxyl groups, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the FMOs, offer quantitative measures of the molecule's stability and reactivity. dergipark.org.tr These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr Calculating these parameters for this compound would allow for a systematic comparison of its reactivity with other related bile alcohols or potential interacting molecules. mdpi.com Such computational data is invaluable for predicting reaction mechanisms and understanding the molecule's potential biological interactions at an electronic level.

Table 1: Potential DFT-Calculated Parameters for this compound

| Parameter | Theoretical Basis | Significance for this compound Research |

|---|---|---|

| Optimized Geometry | Finding the lowest energy conformation of the molecule. | Provides the most stable 3D structure for further calculations and understanding steric interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; identifies potential sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; identifies potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and molecular stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index. | Quantifies the overall reactivity and stability of the molecule, allowing for comparative studies. |

Chemoinformatic Databases and Data Mining for this compound Research

Chemoinformatic databases are essential resources in modern chemical and biological research, providing structured and searchable collections of chemical information. ebi.ac.uknih.gov For this compound and its parent compounds, these databases serve as a primary source for structural information, physicochemical properties, and links to relevant scientific literature.

This compound itself, along with its precursor scymnol (B1201888), is cataloged in several major public databases. PubChem , a comprehensive database of chemical molecules and their activities against biological assays, lists entries for these compounds, providing identifiers, molecular formulas, weights, and structural information. nih.govChEMBL , another critical database, focuses on bioactive molecules with drug-like properties and their targets. ebi.ac.uknih.gov While direct bioactivity data for this compound might be sparse, the database can be used to find structurally similar compounds with known biological activities. gitbook.ioblogspot.com The parent compound, 5-beta-scymnol, is also listed in databases such as ChEBI (Chemical Entities of Biological Interest) and the LIPID MAPS structure database.

Data mining of these chemoinformatic resources offers a powerful approach to advancing this compound research. By employing data mining techniques, researchers can systematically analyze the vast datasets available. For instance, similarity searches based on the this compound structure can be performed in databases like ChEMBL or PubChem to identify other compounds with similar structural features. gitbook.io This can help in postulating potential biological targets for this compound by analogy to its structurally related neighbors.

Furthermore, data mining can be used to build Quantitative Structure-Activity Relationship (QSAR) models. Although this requires a dataset of compounds with measured biological activity, one could analyze a series of related bile alcohols from the databases to correlate structural or physicochemical properties with a particular biological effect. The insights from such models could then be used to predict the potential activity of this compound. The aggregation of data on related cholestanols and their metabolic pathways, often available through integrated database platforms, can also be mined to hypothesize about the formation and metabolic fate of this compound in various biological systems.

Table 2: Chemoinformatic Resources for this compound Research

| Database | Information Available for this compound/Related Compounds | Potential Research Application |

|---|---|---|

| PubChem | Chemical structure, molecular formula, molecular weight, synonyms, literature links. | Basic compound identification and retrieval of physicochemical properties. |

| ChEMBL | Structure, calculated properties (e.g., LogP, Rule of Five violations), links to assays of similar compounds. nih.govgitbook.io | Similarity searching to find compounds with known bioactivities; data for building predictive models. |

| ChEBI | Ontology, relationship to other compounds (e.g., "is a" cholestanol), database cross-references. | Understanding the chemical classification and relationship of this compound to other biological molecules. |

| LIPID MAPS | Classification within the lipidome, structure, and predicted properties. | Placing this compound within the broader context of lipid biochemistry and metabolism. |

Viii. Future Research Directions and Emerging Paradigms for Anhydroscymnol Studies

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic view of anhydroscymnol's biological role can be achieved by integrating data from various "omics" platforms. nih.gov This systems biology approach allows researchers to move beyond single-endpoint assays and understand the complex interplay of molecules within a biological system in response to the compound. nih.gov The integration of transcriptomics, proteomics, metabolomics, and lipidomics can reveal the compound's mechanism of action, identify biomarkers of response, and uncover novel biological pathways. rsc.org

For instance, treating a specific cell line (e.g., a cancer cell line) with this compound and subsequently analyzing the changes across these omics layers can provide a detailed snapshot of its cellular impact. nih.gov Advanced computational tools and bioinformatics are essential for managing and interpreting these large, complex datasets, helping to connect genotype to phenotype and elucidate the flow of biological information. nih.govrsc.orgmixomics.org Such integrative analysis can produce a comprehensive catalog of the genetic and epigenetic drivers influenced by this compound. nih.gov

Table 1: Proposed Multi-Omics Integration Strategy for this compound Research

| Omics Layer | Research Question | Potential Insights | Relevant Technologies |

| Transcriptomics | Which genes are up- or down-regulated by this compound? | Identification of signaling pathways affected (e.g., inflammation, apoptosis). | RNA-Seq, Microarrays |

| Proteomics | What are the changes in protein expression and post-translational modifications? | Pinpointing direct protein targets and downstream effector proteins. | Mass Spectrometry (MS), 2D-PAGE |

| Metabolomics | How does this compound alter the cellular metabolic profile? | Understanding effects on cellular energy and biosynthetic pathways. | NMR Spectroscopy, LC-MS, GC-MS |

| Lipidomics | Does this compound influence lipid metabolism or membrane composition? | Elucidating interactions with cellular membranes and lipid signaling. | Shotgun Lipidomics, LC-MS |

This table outlines a hypothetical, integrated research strategy to comprehensively understand the biological impact of this compound using multi-omics data.

Advanced Synthetic Strategies for Complex this compound Analogues

While this compound is a naturally derived product, its detailed study and optimization require robust chemical synthesis. researchgate.net Future research will heavily rely on the development of advanced synthetic strategies to produce not only this compound itself but also a diverse library of analogues for structure-activity relationship (SAR) studies. unipa.it Modern synthetic organic chemistry offers powerful tools for this purpose.

Key strategies include:

Scaffold Hopping: This involves replacing the core steroidal structure of this compound with a bioisosteric core to discover compounds with potentially improved properties. unipa.it

Domino Reactions: These multi-bond-forming strategies allow for the efficient and stereoselective construction of complex carbocyclic and heterocyclic systems under mild conditions, which is ideal for building upon the this compound framework. mdpi.com

Stereoselective Synthesis: Techniques that allow for the precise control of the three-dimensional arrangement of atoms are crucial, as the stereochemistry of steroidal compounds is paramount to their biological function. cardiff.ac.uk This includes methods for asymmetric oxidations and the use of transition metal catalysts. cardiff.ac.uk

Precursor Approach: Developing a stable precursor molecule that can be converted to various this compound analogues in the final steps can significantly streamline the synthesis of a compound library. rsc.org

These innovative synthetic routes are essential for generating novel chemical entities that can be used to probe biological systems and optimize for desired therapeutic effects. unipa.itrsc.org

Exploration of Novel Biological Targets and Therapeutic Applications in Preclinical Research

Initial research suggests that this compound and related bile alcohols may possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The next frontier in preclinical research is to move beyond these initial observations to identify specific molecular targets and explore new therapeutic avenues. frontiersin.org This involves screening this compound and its synthetic analogues against a wide array of biological targets. researchgate.net

The process often begins with identifying a potential therapeutic target, such as a protein or enzyme involved in a disease pathway. researchgate.net Preclinical research will then focus on validating the efficacy and clarifying the mode of action of this compound derivatives in various in vitro (cell-based) and in vivo (animal) models. frontiersin.org For example, a potential anti-inflammatory lead compound discovered through screening could be tested in animal models of inflammatory diseases. drugtargetreview.com A significant challenge in preclinical research is ensuring that findings are reproducible, which can be addressed by robust study design and the use of well-characterized compounds from advanced synthetic efforts. nih.gov

Table 2: Potential Preclinical Research Areas for this compound Analogues

| Therapeutic Area | Potential Biological Target Class | Preclinical Model Example | Research Goal |

| Oncology | Kinases, Apoptosis Regulators, Nuclear Receptors | Cancer cell line proliferation assays, Xenograft mouse models | Identify analogues with potent and selective anti-cancer activity. ontosight.ai |

| Inflammatory Diseases | Cytokine receptors, Inflammasome components | Lipopolysaccharide (LPS)-stimulated macrophages | Discover compounds that modulate inflammatory signaling pathways. |

| Metabolic Disorders | Nuclear receptors (e.g., FXR), Enzymes in lipid metabolism | Diet-induced obesity mouse models | Investigate the role of analogues in regulating metabolic homeostasis. researchgate.net |

| Neurodegenerative Diseases | Aggregating proteins, Mitochondrial function regulators | Cellular models of protein aggregation (e.g., alpha-synuclein) | Explore neuroprotective potential and mechanisms. researchgate.net |

This table presents potential avenues for preclinical investigation, linking therapeutic areas to target classes and relevant experimental models.

Development of High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of thousands to millions of compounds for biological activity. bmglabtech.comdrugtargetreview.com The development of HTS assays tailored for this compound-related structures is critical for efficiently exploring the therapeutic potential of synthetic analogue libraries. bmglabtech.com

The HTS process involves several key steps:

Assay Development: Creating a robust and miniaturized biochemical or cell-based assay that measures the activity of a specific biological target. nih.govnovapublishers.com Common methods include fluorescence-based assays (e.g., FRET) and cell viability assays. drugtargetreview.comnih.gov

Library Screening: Using robotic automation to test a library of this compound analogues in microplate formats (e.g., 384- or 1536-well plates). bmglabtech.com

Hit Identification: Analyzing the screening data to identify "hits"—compounds that show the desired activity against the target. drugtargetreview.com

The primary goal of HTS is not to find a perfect drug, but to identify promising "lead" compounds that can serve as the starting point for further chemical optimization and drug development. bmglabtech.com

Overcoming Challenges in this compound Research and Expanding its Academic Scope

Despite its potential, research on this compound faces several challenges that must be overcome to expand its academic and therapeutic scope.

Supply and Characterization: As a natural product, obtaining sufficient quantities of pure this compound can be a bottleneck. This underscores the need for scalable and efficient total synthesis methods. researchgate.net Furthermore, the inherent complexity of biological samples requires advanced analytical techniques for accurate characterization and quantification. mdpi.comresearchgate.net

Synthetic Complexity: The synthesis of complex, three-dimensional molecules like this compound and its derivatives remains a significant challenge in organic chemistry, requiring innovative and multi-step procedures. researchgate.net

Understanding Bioactivity: The biological mechanisms of many natural products are often multifaceted. A key challenge is to move from observing a general biological effect (e.g., cytotoxicity) to pinpointing the specific molecular interactions responsible. frontiersin.org This is where multi-omics and target deconvolution strategies become vital. nih.govnih.gov

Bridging to Preclinical Development: Translating a promising academic discovery into a preclinical candidate is a major hurdle. frontiersin.org This requires interdisciplinary collaboration between chemists, biologists, and pharmacologists to address issues of efficacy, selectivity, and drug-like properties. researchgate.net

Addressing these challenges through the integration of advanced synthesis, multi-omics, and HTS will be crucial for unlocking the full potential of this compound and solidifying its place as a valuable scaffold in chemical biology and drug discovery. researchgate.net

Q & A

(Basic) How should researchers design a controlled experiment to investigate Anhydroscymnol’s biochemical mechanisms?

Methodological Answer:

- Define Variables: Clearly identify independent variables (e.g., this compound concentration, exposure time) and dependent variables (e.g., enzyme inhibition, cellular response). Use organism/strain names and chemical identifiers to ensure specificity .

- Control Groups: Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known enzyme inhibitors) to validate assay conditions.

- Replication: Perform triplicate experiments to account for biological variability and ensure statistical robustness .

- Documentation: Detail protocols for reagent preparation, instrumentation (e.g., HPLC parameters), and data collection to enable reproducibility .

(Advanced) How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

- Meta-Analysis: Systematically compare methodologies (e.g., dosing regimens, animal models) from conflicting studies. Assess whether variations in bioavailability measurements stem from differences in absorption assays or analytical techniques (e.g., LC-MS vs. fluorescence) .

- Error Analysis: Quantify uncertainties in measurement tools (e.g., pipetting accuracy, detector sensitivity) and statistical models (e.g., confidence intervals for half-life calculations) .

- Cross-Validation: Replicate key experiments using standardized protocols (e.g., OECD guidelines for pharmacokinetics) to isolate methodological discrepancies .

(Basic) What literature review strategies are critical for evaluating this compound’s therapeutic potential?

Methodological Answer:

- Keyword Framing: Use search terms like “this compound AND apoptosis” or “this compound AND pharmacokinetics” in databases (Web of Science, PubMed) to identify primary studies. Exclude reviews to prioritize original data .